molecular formula C10H7Br2NO2S B14907380 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide

4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B14907380
M. Wt: 365.04 g/mol
InChI Key: UJYKTOMWZBFRFU-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a furan-2-ylmethyl substituent on the amide nitrogen.

Properties

Molecular Formula

C10H7Br2NO2S

Molecular Weight

365.04 g/mol

IUPAC Name

4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H7Br2NO2S/c11-7-4-8(16-9(7)12)10(14)13-5-6-2-1-3-15-6/h1-4H,5H2,(H,13,14)

InChI Key

UJYKTOMWZBFRFU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials. Companies like ChemScene provide 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide in stock or on a backordered basis, ensuring the availability of high-purity compounds for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, heterocyclic amines, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiophene or furan derivatives .

Scientific Research Applications

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This inhibition can lead to various therapeutic effects, such as neuroprotection and antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thiophene-2-carboxamide scaffold but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications:

Tibrofan (4,5-Dibromo-N-(4-bromophenyl)thiophene-2-carboxamide)

  • Structure : Replaces the furan-2-ylmethyl group with a 4-bromophenyl substituent.
  • Properties : Increased lipophilicity due to the aromatic bromophenyl group, enhancing membrane permeability.
  • Activity : Classified as a disinfectant, suggesting broad-spectrum antimicrobial effects .
  • Key Difference: The phenyl group may favor hydrophobic interactions in non-polar environments compared to the heteroaromatic furan in the target compound.

4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide Derivatives

  • Structure : Substitutes the furan-2-ylmethyl group with a thiazol-2-yl moiety and replaces thiophene with a pyrrole ring.
  • Activity : Potent DNA gyrase inhibitors with IC₅₀ values in the low micromolar range (e.g., 0.8–3.2 μM against E. coli gyrase B) .

4,5-Dibromo-N-(2-methylquinolin-8-yl)thiophene-2-carboxamide

  • Structure: Features a 2-methylquinolin-8-yl group instead of furan-2-ylmethyl.
  • Synthesis : Reported in 62% yield via silica gel chromatography, with detailed LC/MS and ¹H NMR characterization .
  • Activity: Not explicitly stated, but quinoline derivatives are often associated with intercalation into DNA or inhibition of topoisomerases.
  • Key Difference: The bulky quinoline group may restrict conformational flexibility but enhance stacking interactions with nucleic acids.

4,5-Dibromo-N-[3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-yn-1-yl]thiophene-2-carboxamide (11b)

  • Structure : Contains an imidazo[1,2-a]pyrimidine substituent linked via a propargyl chain.
  • Properties : The propargyl spacer increases structural rigidity, while the imidazopyrimidine moiety offers multiple hydrogen-bonding sites .
  • Synthesis : Achieved in 48% yield, with HMRS and ¹H NMR confirming the structure .

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Structure : Lacks bromination on the thiophene ring and substitutes the furan group with a 2-nitrophenyl group.
  • Activity: Demonstrates genotoxicity in bacterial and mammalian cells, likely due to the nitro group’s redox activity .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Spectral Data (¹H NMR, LC/MS)
4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide C₁₀H₈Br₂N₂O₂S 388.96 ~2.5 Not reported
Tibrofan C₁₁H₇Br₃N₂OS 449.96 ~3.8 Not reported
4,5-Dibromo-N-(2-methylquinolin-8-yl)thiophene-2-carboxamide C₁₆H₁₁Br₂N₂OS 426.06 ~3.2 LC/MS: [M+H]⁺ = 426.6
Compound 11b C₁₄H₉Br₂N₄OS 440.88 ~2.9 ¹H NMR: δ 8.90 (dd, J = 1.7, 7.0 Hz)

Key Research Findings

  • Electronic Effects : Bromine atoms at the 4- and 5-positions increase electron-withdrawing character, stabilizing negative charge and enhancing halogen bonding .
  • Substituent Impact: Thiazole and imidazole derivatives exhibit stronger hydrogen-bonding capacity than furan analogs, correlating with improved enzyme inhibition . Bulky groups (e.g., quinoline) may reduce solubility but enhance target affinity through stacking interactions .
  • Antimicrobial vs. Enzyme-Targeted Activity : Tibrofan’s disinfectant properties contrast with the DNA gyrase inhibition of thiazole derivatives, highlighting substituent-driven selectivity .

Biological Activity

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound notable for its unique structural features, including a thiophene ring with bromine substitutions and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H8_{8}Br2_{2}N\O\S
  • Molecular Weight : Approximately 358.1 g/mol
  • Structural Characteristics : The compound features a thiophene ring that is brominated at the 4 and 5 positions, with a furan ring attached via a methylene bridge to the amide functional group.

Antimicrobial Activity

Research indicates that 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. A study evaluating various thiophene derivatives found that compounds similar to this one inhibited the activity of DNA gyrase B in Staphylococcus aureus, a key enzyme for bacterial DNA replication. The most potent analogs demonstrated an IC50_{50} of approximately 5.35 ± 0.61 µM, indicating effective inhibition without cardiotoxicity in zebrafish models .

Anticancer Potential

The compound's mechanism of action may involve interaction with specific cellular targets leading to apoptosis in cancer cells. Preliminary studies suggest that compounds containing thiophene and furan rings can modulate enzyme activities associated with cancer progression. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation in vitro.

The biological activity of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is likely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell survival.
  • Cellular Interaction : The presence of bromine atoms enhances the electronic properties, facilitating interactions with cellular receptors or enzymes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamideContains a bromine atom and thiophene ringExhibits different biological activity profiles
4-Bromo-N-(furan-3-ylmethyl)thiophene-3-carboxamideBromination at position 4 with furan substitutionPotentially different pharmacological effects
3-Bromo-N-(pyrimidin-2-yl)methylthiopheneIncorporates a pyrimidine instead of furanMay exhibit distinct interactions due to pyrimidine

Case Studies and Research Findings

  • DNA Gyrase Inhibition : A study highlighted the efficacy of thiophene derivatives as DNA gyrase inhibitors, indicating that modifications in the structure can significantly enhance their inhibitory capacity against Staphylococcus aureus .
  • Anticancer Activity : Investigations into related compounds have shown that those with similar structural motifs can induce apoptosis in various cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential.
  • Safety Profile Assessment : Toxicity studies using zebrafish models have indicated that many derivatives do not exhibit significant cardiotoxic effects, making them safer alternatives for further development in clinical applications .

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